4-Methyl-9H-carbazole
Overview
Description
4-Methyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
4-Methyl-9H-carbazole, like other carbazole derivatives, has been found to exhibit a wide range of biological and pharmacological properties
Mode of Action
Carbazole-based compounds have been shown to interact with their targets through non-covalent bonding . This interaction can lead to various changes in the target, which can result in the observed biological and pharmacological effects. More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Carbazole derivatives, including this compound, have been shown to affect various biochemical pathways. For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .
Pharmacokinetics
It’s known that carbazole derivatives can be metabolized by bacteria, leading to the production of hydroxylated 9h-carbazole metabolites This suggests that this compound could potentially be metabolized in a similar manner
Result of Action
Carbazole derivatives have been associated with a wide range of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities These effects suggest that this compound could potentially exhibit similar activities
Action Environment
It’s known that the product yields of carbazole derivatives can depend on various parameters, such as the type of cells used for their production This suggests that environmental factors could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 9H-carbazole itself was found to be an inhibitor of angiogenesis and inflammation .
Cellular Effects
Carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism
Molecular Mechanism
Carbazole derivatives are known to inhibit the release of several prostaglandins in two inflammatory cell systems . This suggests that 4-Methyl-9H-carbazole might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Carbazole-based compounds are known for their important photochemical and thermal stability .
Metabolic Pathways
It is known that carbazole and its derivatives are primarily converted into hydroxylated metabolites by biphenyl-utilizing bacteria .
Transport and Distribution
Carbazole derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Carbazole derivatives are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Industrial Production Methods: Industrial production of this compound often involves selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-4-carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-Methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and polymers.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of fluorescent probes and bioimaging agents.
Medicine: Some derivatives of this compound exhibit pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Comparison with Similar Compounds
- 3,6-Dimethyl-9H-carbazole
- 2,7-Dimethyl-9H-carbazole
- 9H-Carbazole
Properties
IUPAC Name |
4-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUIRFDBYALRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073967 | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-48-7 | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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